molecular formula C20H19N3O2S B2751586 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2034466-34-5

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2751586
CAS No.: 2034466-34-5
M. Wt: 365.45
InChI Key: HPPQKJJMEWALJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a benzofuran moiety via a dimethylaminoethyl carboxamide bridge. The dimethylaminoethyl group may enhance solubility and modulate receptor interactions, while the fused heterocyclic systems could contribute to π-π stacking or hydrophobic binding in biological targets.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-23(2)16(18-9-13-5-3-4-6-17(13)25-18)11-21-20(24)14-7-8-15-19(10-14)26-12-22-15/h3-10,12,16H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPQKJJMEWALJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C19H20N2O2S
  • IUPAC Name : this compound

This structure incorporates a benzofuran moiety and a benzothiazole core, which are known for their biological activities.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. In a study evaluating a series of 1,3-benzothiazol-2-yl benzamides, many derivatives showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. The compounds demonstrated a decrease in immobility time without neurotoxicity, suggesting a favorable safety profile for potential therapeutic use .

Neuroprotective Effects

Another significant aspect of this compound is its neuroprotective activity. Studies have shown that related benzofuran derivatives can modulate the aggregation pathway of amyloid-beta (Aβ42), which is crucial in Alzheimer's disease pathology. For instance, certain derivatives promoted Aβ42 fibrillogenesis significantly, indicating their potential to mitigate neurodegenerative processes .

Case Studies

  • Anticonvulsant Screening :
    • A series of benzothiazole derivatives were screened for anticonvulsant activity using established animal models. The results indicated that most compounds significantly reduced seizure duration and frequency without exhibiting signs of neurotoxicity .
  • Neuroprotection Against Aβ42 Toxicity :
    • In vitro studies demonstrated that specific derivatives could rescue neuronal cells from Aβ42-induced cytotoxicity. This was attributed to their ability to inhibit oxidative stress and modulate inflammatory pathways .

Data Tables

Study Activity Model Used Outcome
Study 1AnticonvulsantMES and scPTZSignificant reduction in seizure duration; no neurotoxicity observed
Study 2NeuroprotectionHT22 neuronal cellsRescued cells from Aβ42 toxicity; reduced oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from recent research.

Structural Analogues with Benzothiazole/Benzofuran Cores

N-[2-(Dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochloride (1:1) Molecular Formula: C₂₀H₂₁ClN₄OS₂ Molecular Weight: 432.985 g/mol Key Features: Incorporates a 4-methyl-substituted benzothiazole, enhancing steric bulk compared to the target compound. The hydrochloride salt improves aqueous solubility. Implications: The methyl group may alter binding affinity or selectivity for targets like kinase enzymes or neurotransmitter receptors .

2-Acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (Compound 21) Molecular Formula: C₁₅H₂₀N₄O₃S₂ (estimated from synthesis details) Key Features: Includes an acetamido group at position 2 and a sulfonamide side chain. However, synthetic yield (35%) is lower than typical for carboxamide derivatives .

Analogues with Heterocyclic Variations

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) Molecular Formula: C₁₅H₂₀ClN₃O₂ Molecular Weight: 309.79 g/mol Key Features: Quinoline core with a 4-hydroxy group and dimethylaminopropyl chain. Implications: The hydroxyl group enables hydrogen bonding, which may enhance target engagement in enzymes like kynurenine 3-monooxygenase. Lower molecular weight (~309 vs. ~433) suggests faster metabolic clearance .

N-[2-(Dimethylamino)ethyl]carboxamide Derivatives of Olivacine (Compound 11) Molecular Formula: C₂₃H₂₅N₅O₂ (representative example) Key Features: Carbazole core with a dimethylaminoethyl carboxamide side chain. Biological Activity: IC₅₀ = 1.25 ± 0.29 μM (unspecified assay), indicating potent bioactivity likely linked to DNA intercalation or topoisomerase inhibition. The carbazole system provides a larger aromatic surface than benzothiazole/benzofuran, favoring interactions with nucleic acids .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Benzothiazole-Benzofuran ~433 (estimated) Dimethylaminoethyl bridge Potential CNS/oncology applications
N-[2-(Dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-... hydrochloride Benzothiazole 432.985 4-Methylbenzothiazole Enhanced steric bulk
2-Acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzothiazole-6-carboxamide Benzothiazole ~350 (estimated) Acetamido, sulfonamide High polarity, moderate yield
SzR-105 Quinoline 309.79 4-Hydroxy, dimethylaminopropyl Hydrogen bonding capability
Olivacine Derivative (Compound 11) Carbazole ~400 (estimated) Dimethylaminoethyl carboxamide DNA intercalation (IC₅₀ = 1.25 μM)

Research Findings and Implications

  • Bioactivity: The target compound’s benzothiazole-benzofuran hybrid may confer dual mechanisms of action, such as kinase inhibition (benzothiazole) and serotonin receptor modulation (benzofuran). This contrasts with quinoline derivatives (e.g., SzR-105), which target metabolic enzymes .
  • Solubility and Pharmacokinetics: The dimethylaminoethyl group in the target compound and its hydrochloride analogue likely improves solubility over non-ionic derivatives (e.g., olivacine carboxamides). However, sulfonamide-containing analogues may exhibit superior blood-brain barrier penetration.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Advanced
Answer:
Optimization involves multi-step reaction design, solvent selection, and catalyst tuning. For example:

  • Reagent Selection : Use nucleophilic acyl substitution for coupling the benzothiazole and benzofuran moieties, as demonstrated in analogous benzothiazole syntheses .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) in chloroform or ethanol to enhance intermediate stability .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol to achieve >95% purity .
  • Yield Improvement : Introduce microwave-assisted synthesis for faster reaction kinetics, reducing side products .

What structural characterization techniques are critical for confirming the molecular architecture of this compound?

Level: Advanced
Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related benzothiazole derivatives (e.g., triclinic P1 space group with H-bonded dimers) .
  • NMR Spectroscopy : 1H/13C NMR identifies substituent environments (e.g., dimethylamino protons at δ ~2.6 ppm, benzofuran aromatic protons at δ ~7.0–7.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 423.15 [M+H]+) and fragmentation patterns .

How does the compound interact with biological targets, and what assays validate its efficacy?

Level: Advanced
Answer:
The benzothiazole core is known for targeting enzymes and receptors:

  • Kinase Inhibition : Use fluorescence-based kinase assays (e.g., Src/Abl inhibition) with IC50 determination. Compare to BMS-354825, a dual kinase inhibitor with sub-nM activity .
  • Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., K562 leukemia) via MTT assays, noting dose-dependent apoptosis .
  • Protein Binding : Surface plasmon resonance (SPR) quantifies binding affinity to targets like β-tubulin or DNA topoisomerases .

How should researchers resolve contradictions in reported biological activities of similar benzothiazole derivatives?

Level: Advanced
Answer:
Contradictions often arise from assay variability or structural modifications:

  • Meta-Analysis : Compare IC50 values across studies using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dimethylamino vs. piperazinyl groups) to isolate pharmacophoric elements .
  • Computational Validation : Apply molecular dynamics simulations to assess binding mode consistency across protein conformations .

What in silico methods predict the compound’s pharmacokinetic and toxicity profiles?

Level: Advanced
Answer:
Computational tools guide preclinical profiling:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F >70), blood-brain barrier penetration (logBB <0.3), and CYP450 interactions .
  • Toxicity Screening : Employ ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction) and Ames test predictions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with hERG channels to flag cardiotoxicity risks .

What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Level: Advanced
Answer:
Scale-up requires balancing efficiency and reproducibility:

  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat management for exothermic steps .
  • Green Chemistry : Replace chlorinated solvents (e.g., CHCl3) with cyclopentyl methyl ether (CPME) to enhance safety and yield .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

How do researchers validate the compound’s stability under physiological conditions?

Level: Advanced
Answer:
Stability studies ensure reliable bioactivity

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; analyze degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and quantify isomerization or oxidation products .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify CYP-mediated metabolites .

What advanced analytical techniques resolve spectral overlaps in NMR data?

Level: Advanced
Answer:
Overlapping signals are addressed via:

  • 2D NMR : HSQC and HMBC correlate 1H-13C couplings, distinguishing benzofuran (C2-O) and benzothiazole (C6-S) carbons .
  • DOSY : Differentiates aggregates or impurities by molecular weight .
  • Cryoprobes : Enhance sensitivity in low-concentration samples (e.g., <1 mM) .

How can researchers leverage this compound’s structural motifs for novel drug design?

Level: Advanced
Answer:
Scaffold hybridization and bioisosterism enhance therapeutic potential:

  • Hybridization : Fuse with quinazoline (e.g., 6-[(6,7-dimethoxy-4-quinazolinyl)oxy] groups) to target tyrosine kinases .
  • Bioisosteric Replacement : Substitute benzofuran with indole to modulate lipophilicity (clogP 2.8 → 3.2) and blood-brain barrier penetration .
  • Prodrug Design : Introduce ester linkages at the carboxamide group for improved solubility and controlled release .

What statistical methods are recommended for analyzing dose-response contradictions in cellular assays?

Level: Advanced
Answer:
Robust statistical frameworks clarify variability:

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC50 and Hill coefficients, accounting for outliers .
  • ANOVA with Tukey’s Test : Compare multiple dose groups (e.g., 0.1–10 μM) to identify significant differences (p <0.01) .
  • Machine Learning : Train random forest models on historical data to predict assay-specific variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.